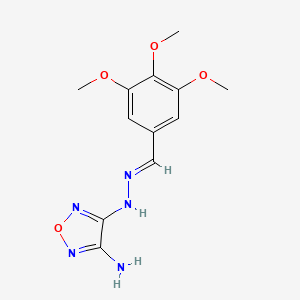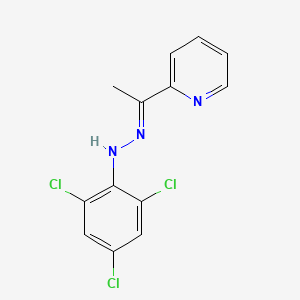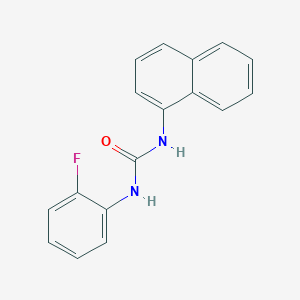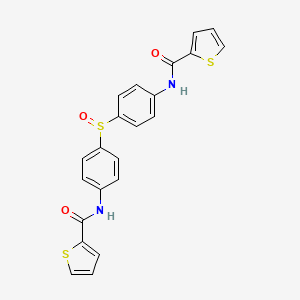
N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide
Overview
Description
N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide, also known as BMF, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. BMF is a furan derivative that is structurally similar to natural compounds found in plants, such as jasmonates. In
Scientific Research Applications
N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide has been shown to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties. N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the proliferation of cancer cells. In addition, N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide has been shown to attenuate fibrosis in animal models of liver and lung fibrosis. In agriculture, N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide has been studied for its potential use as a plant growth regulator. N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide has been found to promote plant growth and enhance stress tolerance in various crops.
Mechanism of Action
The mechanism of action of N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide is not fully understood, but it is believed to involve the activation of the jasmonate signaling pathway. Jasmonates are natural compounds found in plants that play a role in regulating various physiological processes, including growth, development, and stress response. N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide is structurally similar to jasmonates and has been shown to activate the jasmonate signaling pathway in plants and animals. The activation of the jasmonate signaling pathway by N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide leads to the modulation of various cellular processes, including gene expression, protein synthesis, and enzyme activity.
Biochemical and Physiological Effects
N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide has been shown to have various biochemical and physiological effects. In animals, N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide has been found to reduce inflammation, inhibit cancer cell proliferation, and attenuate fibrosis. N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of fibrosis-related genes, such as collagen and α-SMA. In plants, N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide has been found to promote growth and enhance stress tolerance. N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide has been shown to increase the expression of stress-related genes, such as HSP70 and GST, and enhance the activity of antioxidant enzymes, such as SOD and CAT.
Advantages and Limitations for Lab Experiments
N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide has also been shown to have low toxicity, making it safe for use in animal and plant experiments. However, there are also some limitations to using N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide in lab experiments. N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide has limited solubility in water, which can make it difficult to administer to animals and plants. In addition, the mechanism of action of N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the study of N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide. In medicine, N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide has shown promise as a potential therapeutic agent for the treatment of inflammatory diseases, cancer, and fibrosis. Further studies are needed to elucidate the mechanism of action of N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide and to evaluate its safety and efficacy in clinical trials. In agriculture, N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide has shown potential as a plant growth regulator that can enhance stress tolerance and promote growth. Further studies are needed to optimize the application of N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide in different crops and to evaluate its effects on crop yield and quality. Overall, the study of N-benzyl-5-(3-hydroxy-2-methyl-1-propen-1-yl)-2-methyl-3-furamide has the potential to lead to the development of new therapies and technologies that can benefit both human health and agriculture.
properties
IUPAC Name |
N-benzyl-5-[(E)-3-hydroxy-2-methylprop-1-enyl]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12(11-19)8-15-9-16(13(2)21-15)17(20)18-10-14-6-4-3-5-7-14/h3-9,19H,10-11H2,1-2H3,(H,18,20)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRFBNLERQXCFP-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C=C(C)CO)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)/C=C(\C)/CO)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxo-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B3874052.png)

![7-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B3874078.png)
![6-[(2-chlorophenyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3874080.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B3874081.png)
![3-[4-phenyl-5-(1-pyridin-2-yl-1H-pyrrol-2-yl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B3874086.png)



![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-{[2-(methylamino)pyridin-3-yl]carbonyl}piperidin-3-ol](/img/structure/B3874119.png)
![4-{[5-hydroxy-1-(4-iodophenyl)-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3874120.png)
![3-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B3874121.png)
![[1'-(dibenzo[b,d]furan-4-ylmethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B3874132.png)
